molecular formula C18H20FN3O4 B5352726 [3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone

[3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B5352726
M. Wt: 361.4 g/mol
InChI Key: UAGBLWMKMFBBGQ-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains several functional groups, including a fluorophenoxy group, an azetidine ring, a morpholine moiety, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the fluorophenoxy group through nucleophilic substitution reactions. The morpholine moiety is then incorporated via amination reactions, and finally, the oxazole ring is formed through cyclization reactions. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles to reduce waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its various functional groups enable it to interact with multiple biological targets, making it a candidate for developing new therapeutic agents .

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory, antiviral, and anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and oxazole derivatives, such as:

Uniqueness

What sets [3-(3-Fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structural complexity allows for interactions with a wide range of biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

[3-(3-fluorophenoxy)azetidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c19-13-2-1-3-14(8-13)25-16-11-22(12-16)18(23)17-9-15(26-20-17)10-21-4-6-24-7-5-21/h1-3,8-9,16H,4-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGBLWMKMFBBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)C(=O)N3CC(C3)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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